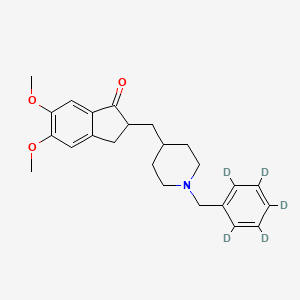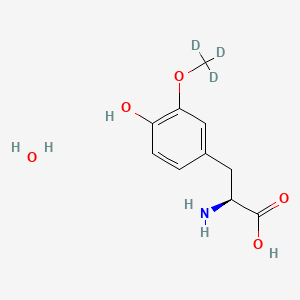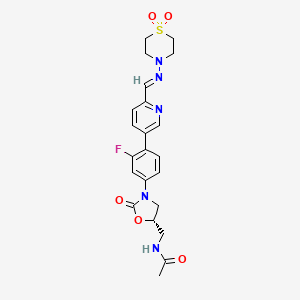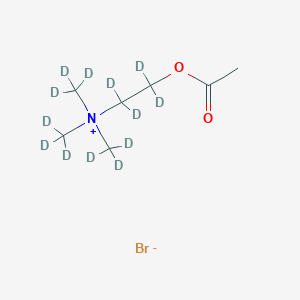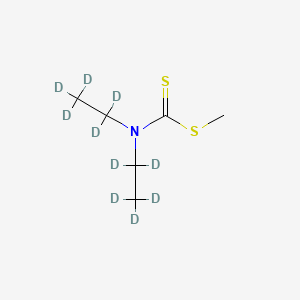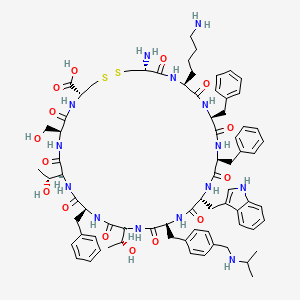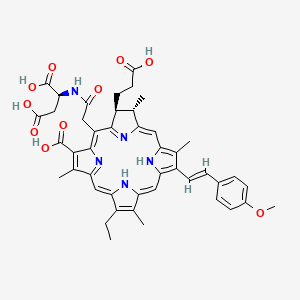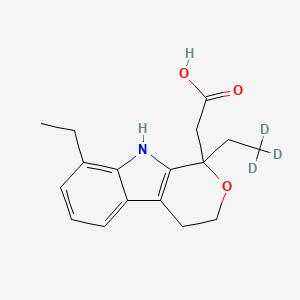
rac Etodolac-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Etodolac-d3 is a deuterated form of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. It is a racemic mixture, meaning it contains equal parts of two enantiomers. The compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism, due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications for research use.
Analyse Chemischer Reaktionen
Types of Reactions
rac Etodolac-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of Etodolac, which are useful for studying the pharmacokinetics and metabolic pathways of the drug.
Wissenschaftliche Forschungsanwendungen
rac Etodolac-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of Etodolac.
Biology: Helps in understanding the metabolic pathways and biological effects of Etodolac.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Etodolac.
Industry: Employed in the development of new formulations and drug delivery systems.
Wirkmechanismus
The mechanism of action of rac Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By inhibiting COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etodolac: The non-deuterated form of rac Etodolac-d3, used as an NSAID.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A widely used NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking of the compound in metabolic studies, leading to a better understanding of its pharmacokinetics and metabolic pathways .
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
290.37 g/mol |
IUPAC-Name |
2-[8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/i2D3 |
InChI-Schlüssel |
NNYBQONXHNTVIJ-BMSJAHLVSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






